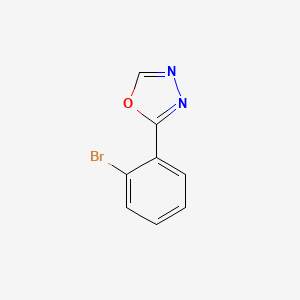

![molecular formula C19H18N6O B2695644 2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380145-98-0](/img/structure/B2695644.png)

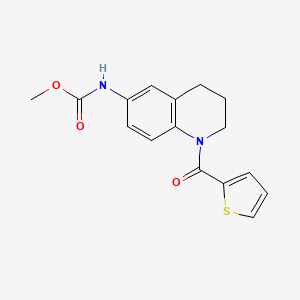

2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing novel pyridine derivatives, including those related to the specified chemical structure, to explore their potential applications in medicinal chemistry and material science. The synthesis often involves multi-step reactions, starting from basic pyridine or pyrimidine precursors, to introduce various substituents that can significantly alter the compound's physical, chemical, and biological properties. Structural analysis, including X-ray diffraction and spectroscopy (FT-IR, NMR, UV–vis), plays a crucial role in confirming the configurations of these synthesized compounds and understanding their interaction mechanisms at the molecular level (Tranfić et al., 2011).

Antibacterial and Antifungal Activities

Several studies have investigated the antimicrobial potential of pyridine derivatives. These compounds have been evaluated against a range of aerobic and anaerobic bacteria, showing varying degrees of inhibitory activity. Minimal inhibitory concentration (MIC) values have been determined, indicating the effectiveness of certain derivatives as antimicrobial agents. Such research underscores the potential of pyridine derivatives in developing new antibacterial and antifungal treatments (Bogdanowicz et al., 2013).

Corrosion Inhibition

Pyridine derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments. Through a combination of gravimetric, electrochemical, and spectroscopic techniques, researchers have demonstrated that certain pyridine derivatives can serve as effective corrosion inhibitors. This application is significant in industrial settings where metal preservation is critical (Ansari et al., 2015).

Antitubercular and Antimicrobial Evaluation

The ongoing challenge of multidrug-resistant bacterial pathogens has prompted the synthesis and evaluation of novel pyridine derivatives for their antitubercular and broader antimicrobial activities. These efforts have resulted in compounds that show promising activity against Mycobacterium tuberculosis as well as other gram-positive and gram-negative bacteria. This line of research is crucial for developing new therapeutic options to combat tuberculosis and other infectious diseases (Kamdar et al., 2010).

Propiedades

IUPAC Name |

2-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c20-9-14-3-6-22-18(8-14)26-12-15-2-1-7-25(11-15)19-16-4-5-21-10-17(16)23-13-24-19/h3-6,8,10,13,15H,1-2,7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOCOFTZCLTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)

![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2695578.png)

![3-Methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)

![N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2695584.png)